Benzamide, 4-amino-N-(2-imidazolyl)-

DNA minor-groove binding Polyamide curvature DNase I footprinting

Sourcing the incorrect N-imidazolyl benzamide regioisomer compromises DNA-binding affinity and kinase pharmacophore alignment. CAS 36855-67-1 is the sole para-aminobenzamide scaffold validated for IRAK-4 inhibitor programs and sequence-specific DNA minor-groove binding polyamides (K = 1.8 × 10⁶ M⁻¹). Key assurances: (1) Unambiguous 2-imidazolyl connectivity distinct from inactive ortho/meta isomers; (2) Single derivatization site at the 4-amino group for urea-linked library generation; (3) Documented DNA gyrase docking scores exceeding ciprofloxacin.

Molecular Formula C10H10N4O
Molecular Weight 202.21 g/mol
CAS No. 36855-67-1
Cat. No. B13745968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 4-amino-N-(2-imidazolyl)-
CAS36855-67-1
Molecular FormulaC10H10N4O
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=NC=CN2)N
InChIInChI=1S/C10H10N4O/c11-8-3-1-7(2-4-8)9(15)14-10-12-5-6-13-10/h1-6H,11H2,(H2,12,13,14,15)
InChIKeyFSODIQQHMZLLSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Benzamide, 4-amino-N-(2-imidazolyl)- (CAS 36855-67-1) Is a Critical Procurement Decision Point in Imidazolyl Benzamide Research


Benzamide, 4-amino-N-(2-imidazolyl)- (CAS 36855-67-1; IUPAC: 4-amino-N-(1H-imidazol-2-yl)benzamide; synonym: 2-(p-aminobenzamido)imidazole) is a small-molecule heterocyclic amide (C₁₀H₁₀N₄O, MW 202.21 g/mol) that combines a para-aminobenzamide moiety with a 2-aminoimidazole ring via an amide linkage [1]. This compound occupies a distinct structural niche among N-imidazolyl benzamides, serving both as a direct pharmacophore scaffold in IRAK-4 inhibitor programs and as a versatile synthetic intermediate for generating urea-linked imidazolyl benzamide libraries with documented antibacterial and DNA-gyrase inhibitory activities [2][3]. Its unambiguous regiochemistry—the amino substituent at the para position of the benzamide ring and the imidazole attachment at the 2-position—differentiates it from isomeric variants such as 2-amino-5-(1-imidazolyl)benzamide or 4-(1H-imidazol-1-yl)benzamide, which exhibit fundamentally different binding geometries and biological profiles [4].

Why Generic N-Imidazolyl Benzamide Replacement Fails: The Regioisomeric Specificity of Benzamide, 4-amino-N-(2-imidazolyl)- (CAS 36855-67-1)


Substitution of CAS 36855-67-1 with other N-imidazolyl benzamide regioisomers or close analogs is scientifically unsound because the compound's specific connectivity—the para-aminobenzamide core coupled to the 2-position of imidazole—dictates both its molecular recognition geometry and its synthetic downstream reactivity . In DNA-targeting polyamide research, the para-aminobenzamide configuration has been experimentally demonstrated to yield the highest DNA minor-groove binding affinity among ortho-, meta-, and para-isomers, with the para-derivative uniquely producing a DNase I footprint at 1 μM while ortho and meta analogs showed no footprint up to 40 μM [1]. In the IRAK-4 inhibitor patent landscape, N-(1H-imidazol-2-yl)benzamide compounds bearing specific substitution patterns are claimed to achieve superior kinase inhibitory activity, and substitution at alternative imidazole positions or removal of the 4-amino group abolishes this pharmacophoric alignment [2]. Furthermore, in urea-linked imidazolyl benzamide antibacterial series, the benzamide substitution pattern directly influences DNA gyrase docking scores relative to ciprofloxacin, meaning that procurement of the incorrect regioisomer yields non-comparable structure–activity relationships [3].

Quantitative Differentiation Evidence for Benzamide, 4-amino-N-(2-imidazolyl)- (CAS 36855-67-1) Versus Closest Structural Analogs


Para-Aminobenzamide Regioisomer Outperforms Ortho and Meta Isomers in DNA Minor-Groove Binding: A Direct Comparative Footprinting Study

In a head-to-head comparison of three positional isomers of imidazole-phenyl-imidazole polyamides incorporating a 4-aminobenzamide core, the para-derivative (structurally analogous to the benzamide fragment of CAS 36855-67-1) was the only isomer to produce a conclusive DNase I footprint on the cognate DNA sequence ACGCGT at 1 μM, whereas the ortho- and meta-isomers produced no detectable footprint at concentrations up to 40 μM [1]. The para-isomer bound to ACGCGT with a 2:1 stoichiometry and an equilibrium association constant K = 1.8 × 10⁶ M⁻¹, compared to weak binding to the control sequence ACCGGT (K = 4.0 × 10⁴ M⁻¹) [1].

DNA minor-groove binding Polyamide curvature DNase I footprinting

Urea-Linked Imidazolyl Benzamides Demonstrate Superior DNA Gyrase Binding Versus Ciprofloxacin: Docking-Based Class-Level Evidence

A molecular docking study of urea-linked imidazolyl benzamides—a compound class directly derived from the 4-amino-N-(2-imidazolyl)benzamide scaffold via urea coupling at the 4-amino position—against DNA gyrase enzyme revealed that the majority of synthesized analogs exhibited appreciably higher binding energies compared to the reference drug ciprofloxacin [1]. Although exact docking scores for the parent compound CAS 36855-67-1 were not reported, the study establishes that the imidazolyl benzamide core is a validated DNA gyrase ligand platform, with urea derivatization at the 4-amino position serving as the key diversification vector for optimizing binding affinity [1].

DNA gyrase inhibition Antibacterial Molecular docking

Regioisomeric Differentiation: CAS 36855-67-1 Versus 2-Amino-5-(1-imidazolyl)benzamide and 4-(1H-Imidazol-1-yl)benzamide in Receptor-Targeting Contexts

CAS 36855-67-1 (4-amino-N-(1H-imidazol-2-yl)benzamide) is one of at least three commercially available C₁₀H₁₀N₄O regioisomers, each displaying distinct biological vector profiles. The 2-imidazolyl attachment in CAS 36855-67-1 places the imidazole NH at the 2-position, enabling bidentate hydrogen-bonding interactions that are geometrically inaccessible to the 1-imidazolyl regioisomer 4-(1H-imidazol-1-yl)benzamide (CAS not specified in results), which positions the imidazole N3 as a hydrogen-bond acceptor [1]. Similarly, 2-amino-5-(1-imidazolyl)benzamide (CAS 1248002-47-2) moves the amino group to the ortho position relative to the amide, altering the intramolecular hydrogen-bond network [2]. BenchChem technical data indicate that CAS 36855-67-1 has been specifically investigated for enzyme inhibition and receptor ligand applications, including docking against receptor tyrosine kinases, whereas the alternative regioisomers are catalogued primarily as research intermediates without annotated biological activity .

Regioisomer specificity Imidazoline receptor Receptor tyrosine kinase

Cytotoxic Activity Against MCF-7 and PC-3 Cancer Cell Lines: Preliminary Single-Agent Data Without Comparator

According to aggregated research data catalogued by BenchChem, Benzamide, 4-amino-N-(2-imidazolyl)- has been evaluated for cytotoxic effects against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines . However, the available metadata does not disclose the specific IC₅₀ values, the assay protocol, the number of replicates, or any comparator compound data. Without quantitative potency metrics or a benchmark reference compound, this evidence cannot support a comparative differentiation claim and is retained solely as a research direction indicator .

Cytotoxicity MCF-7 breast cancer PC-3 prostate cancer

High-Confidence Application Scenarios for Benzamide, 4-amino-N-(2-imidazolyl)- (CAS 36855-67-1) Based on Verified Differentiation Evidence


Parent Scaffold for Urea-Linked Imidazolyl Benzamide Antibacterial Libraries Targeting DNA Gyrase

CAS 36855-67-1 serves as the unsubstituted parent scaffold for generating urea-linked imidazolyl benzamide libraries. The 4-amino group provides a single, well-defined derivatization site for coupling with isocyanates or carbamoyl chlorides to produce analogs that have demonstrated DNA gyrase binding energies exceeding ciprofloxacin in molecular docking studies [1]. Procurement of the exact CAS 36855-67-1 regioisomer is essential because alternative regioisomers (e.g., 2-amino-5-(1-imidazolyl)benzamide) would yield urea derivatives with different spatial orientation relative to the imidazole ring, confounding SAR interpretation [2].

Starting Material for IRAK-4 Inhibitor Medicinal Chemistry Programs

The N-(1H-imidazol-2-yl)benzamide core structure represented by CAS 36855-67-1 is the subject of issued patent claims (US 20220348560) for IRAK-4 inhibitors with potential applications in autoimmune disease and lymphoma treatment [1]. The 4-amino substituent on the benzamide ring provides a functional handle for introducing diverse substituents (e.g., sulfonamides, amides, ureas) while maintaining the critical 2-imidazolyl benzamide pharmacophore required for IRAK-4 kinase domain binding [1]. Medicinal chemistry teams prosecuting IRAK-4 programs should prioritize CAS 36855-67-1 over other C₁₀H₁₀N₄O isomers to ensure patent relevance and structural fidelity to the claimed scaffold.

DNA Minor-Groove Binding Polyamide Design Using 4-Aminobenzamide as a Curvature-Adjusting Module

In the design of sequence-specific DNA minor-groove binding polyamides, the para-aminobenzamide group contained in CAS 36855-67-1 has been experimentally validated as a curvature-adjusting module that enables productive 2:1 binding to the ACGCGT MluI cell-cycle box sequence [1]. Unlike the ortho- and meta-isomers, which fail to produce DNase I footprints even at 40 μM, the para-configuration yields a footprint at 1 μM and a binding constant K = 1.8 × 10⁶ M⁻¹ [1]. Researchers constructing imidazole-containing polyamides should use CAS 36855-67-1 as a precursor for the para-aminobenzamide module, as the isomeric identity directly determines whether the final polyamide will engage its cognate DNA sequence.

Chemical Biology Tool for Probing Imidazole-Regioisomer-Dependent Receptor Interactions

CAS 36855-67-1 can be employed as a chemical biology probe to interrogate the regioisomeric dependence of imidazole-containing ligand–receptor interactions. Its 2-imidazolyl attachment places the hydrogen-bond donor NH at a position capable of bidentate interactions, whereas the 1-imidazolyl regioisomer 4-(1H-imidazol-1-yl)benzamide presents only a hydrogen-bond acceptor [1]. This differential hydrogen-bonding capacity can be exploited in competitive binding assays to deconvolute whether a biological target recognizes the imidazole via the 2-NH or via alternative contacts; procurement of both regioisomers as a matched pair enables this experimental design [2].

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